![molecular formula C17H22O5S B12344183 4,6-Dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one](/img/structure/B12344183.png)
4,6-Dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one is a heterocyclic compound that belongs to the class of thieno[3,4-d][1,3]dioxol-2-one derivatives This compound is characterized by its unique structure, which includes a thieno[3,4-d][1,3]dioxol-2-one core with dicyclohexyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dicyclohexylthiophene-2,3-dione with ethylene carbonate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene, leading to the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as in the presence of a catalyst or under reflux.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or hydrocarbons.
Applications De Recherche Scientifique
4,6-Dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Catalysis: The compound can act as a ligand or catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4,6-Dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, influencing the pathways and processes in which it is involved. For example, in catalysis, it may coordinate with metal centers, facilitating the activation of substrates and promoting reaction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Diphenylthieno[3,4-d][1,3]dioxol-2-one: This compound has phenyl groups instead of cyclohexyl groups.
4,6-Dimethylthieno[3,4-d][1,3]dioxol-2-one: This compound has methyl groups instead of cyclohexyl groups.
Uniqueness
4,6-Dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one is unique due to its dicyclohexyl substituents, which impart distinct steric and electronic properties compared to its analogs
Propriétés
Formule moléculaire |
C17H22O5S |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
4,6-dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one |
InChI |
InChI=1S/C17H22O5S/c18-17-21-13-14(22-17)16(12-9-5-2-6-10-12)23(19,20)15(13)11-7-3-1-4-8-11/h11-12H,1-10H2 |
Clé InChI |
DBOPMMAGODZSGA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=C3C(=C(S2(=O)=O)C4CCCCC4)OC(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


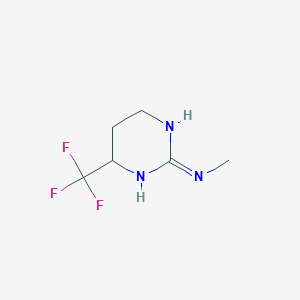
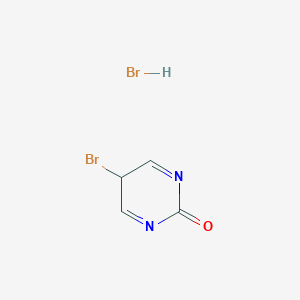
![[(2R,3S,4R,5R)-2-azido-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12344126.png)
![2-methyl-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B12344127.png)
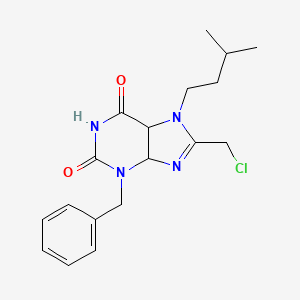
![2-[(2E)-2-benzhydryloxycarbonylimino-6-oxo-5H-purin-9-yl]acetic acid](/img/structure/B12344133.png)
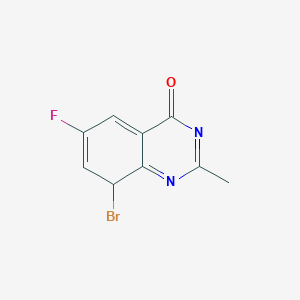

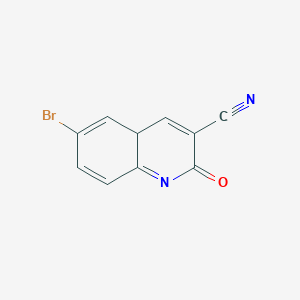
![6-benzyl-2-[(3Z)-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12344140.png)
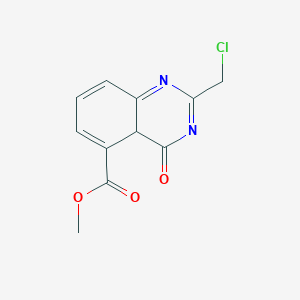
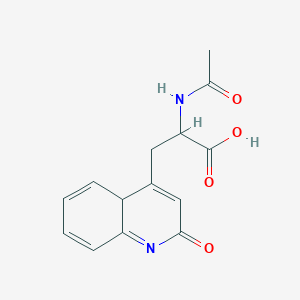
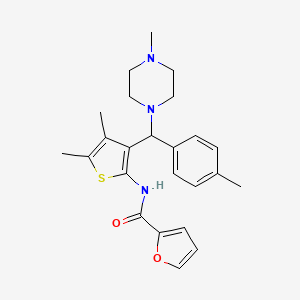
![(Z)-diazenyl-[2-(dimethylamino)piperidin-4-ylidene]methanol](/img/structure/B12344190.png)
